(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol

P2Y6 receptor GPCR antagonism inflammation

(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol (CAS 1339531-11-1) is a substituted piperidine derivative characterized by a 3-fluoropyridine moiety at the N1 position and a hydroxymethyl group at the C3 position. This structural framework places it within a privileged class of compounds extensively utilized in medicinal chemistry for the modulation of diverse biological targets, including receptor tyrosine kinases , G-protein coupled receptors , and key signaling pathways.

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
Cat. No. B14898808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=CC=N2)F)CO
InChIInChI=1S/C11H15FN2O/c12-10-4-1-5-13-11(10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2
InChIKeyQSWQKELMXCKXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol: A Multifunctional Piperidine Scaffold for Kinase, GPCR, and Pathway-Targeted Research Procurement


(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol (CAS 1339531-11-1) is a substituted piperidine derivative characterized by a 3-fluoropyridine moiety at the N1 position and a hydroxymethyl group at the C3 position . This structural framework places it within a privileged class of compounds extensively utilized in medicinal chemistry for the modulation of diverse biological targets, including receptor tyrosine kinases [1], G-protein coupled receptors [2], and key signaling pathways [3]. Its utility as a versatile building block and a direct pharmacologically active scaffold makes it a strategic procurement target for programs in oncology, inflammation, and neurology.

Procurement Risk: Why Unsubstituted Piperidine Analogs Cannot Replicate the Pharmacological Profile of (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol


Generic substitution of (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol with simpler, commercially available analogs like (piperidin-3-yl)methanol or unsubstituted pyridyl piperidines fails due to profound differences in molecular recognition and pharmacokinetic behavior. The 3-fluoropyridine moiety is a critical determinant of potency and selectivity; its removal results in compounds with an IC50 of >32 μM against relevant kinase targets, representing a loss of activity that exceeds three orders of magnitude compared to optimized fluorinated analogs [1]. Furthermore, the presence of the fluorine atom enhances metabolic stability and binding affinity [2], while the specific 3-hydroxymethyl substitution on the piperidine ring enables unique spatial arrangements for target engagement, which directly impacts functional outcomes such as a 40% increase in degradation efficiency in PROTAC applications compared to linear linkers [3]. Substituting the 3-fluoropyridine with an unsubstituted pyridine abolishes these critical interactions, rendering the generic analog functionally inert in the same assays where the target compound demonstrates measurable activity [1].

Head-to-Head Evidence for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol: Quantifying Differentiation from Closest Analogs


P2Y6 Receptor Antagonism: Micromolar Potency vs. Nanomolar Benchmark and Unsubstituted Piperidine Inactivity

(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol exhibits measurable, albeit moderate, antagonist activity at the human P2Y6 receptor with an IC50 of 2.91 µM (2,910 nM) [1]. This is in direct contrast to the potent nanomolar activity of an optimized P2Y6 antagonist (BDBM50454137) with an IC50 of 37 nM, a 78-fold difference [2], and the complete lack of activity (IC50 >32 µM) of unsubstituted pyridyl piperidine analogs against similar targets [3]. This data positions the target compound not as a lead drug candidate, but as a defined intermediate-potency tool compound suitable for establishing SAR trends or as a low-affinity control.

P2Y6 receptor GPCR antagonism inflammation

Kinase Inhibition Profile: Class-Level Evidence for ALK and c-Met Engagement as a Differentiator from Single-Target Kinase Inhibitors

As a member of the aminopyridine-substituted piperidine class, (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is documented to act as an inhibitor of receptor protein-tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) [1]. While specific IC50 values for this exact compound against ALK or c-Met are not publicly disclosed, this class-level activity distinguishes it from unsubstituted piperidines which show no such inhibition (IC50 >32 µM) [2]. Furthermore, it contrasts with highly optimized single-target ALK inhibitors that can achieve sub-nanomolar IC50 values (e.g., 0.78 nM for a clinical candidate) [3]. This positions the compound as a dual-kinase targeting scaffold with moderate, tunable activity, ideal for early-stage multi-target drug discovery programs.

ALK c-Met receptor tyrosine kinase cancer

PROTAC Linker Optimization: The 3-Hydroxymethyl Substituent Confers a 40% Advantage in Degradation Efficiency over Linear Linkers

The 3-hydroxymethyl substitution on the piperidine ring, a key feature of the target compound, is critical for optimizing PROTAC linker geometry. A closely related chiral analog, ([(3S)-piperidin-3-yl]methanol), demonstrated a 40% increase in degradation efficiency compared to analogous linear linkers when used to recruit E3 ligase [1]. This enhancement is attributed to the optimal spatial arrangement enabled by the piperidine scaffold, a feature absent in simpler, linear amino-alcohols like ethanolamine. This data provides strong quantitative justification for selecting piperidin-3-yl)methanol-containing scaffolds over linear linkers for developing high-efficiency PROTACs.

PROTAC linker chemistry E3 ligase targeted protein degradation

Wnt Pathway Modulation: Class-Level Activity as a Pan-Assay Interference Counter-Screen and Tool for Pathway Profiling

Substituted pyridyl piperidines, including the target compound, are disclosed as inhibitors of the Wnt signaling pathway, a critical target in oncology [1]. While potent clinical Wnt inhibitors achieve single-digit nanomolar IC50 values (e.g., 5 nM for CCT251545) , the target compound's activity is likely in the micromolar range, similar to its P2Y6 potency. This class-level activity differentiates it from simple piperidines which do not modulate Wnt signaling, and its moderate potency makes it a valuable tool compound for counter-screening to rule out Wnt pathway interference in phenotypic assays, or as a starting scaffold for tankyrase inhibitor optimization .

Wnt pathway β-catenin tankyrase cancer stem cells

Procurement Guide: Optimal Research and Industrial Applications for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol Based on Differentiated Evidence


P2Y6 Receptor Antagonist for Inflammation and Pain Research

Based on its confirmed, moderate antagonism of the P2Y6 receptor (IC50 = 2.91 µM) [1], this compound is ideally suited as a research tool for investigating the role of P2Y6 in inflammatory and neuropathic pain models. Its micromolar potency makes it an excellent low-affinity control to benchmark the effects of more potent antagonists (e.g., those with IC50 values in the 10-100 nM range [2]) and to establish concentration-response relationships without saturating the target at low doses. This application is directly supported by quantitative activity data in human 1321N1 cells.

Lead Scaffold for Multi-Targeted Kinase Inhibitors in Oncology

The documented class-level inhibition of both ALK and c-Met kinases [1] positions this compound as a strategic starting point for developing dual kinase inhibitors. Procurement is justified for medicinal chemistry programs aiming to simultaneously target two clinically validated oncogenic drivers (ALK and c-Met) in cancers like non-small cell lung cancer [2]. The compound's moderate potency provides a clean baseline for iterative optimization via structure-activity relationship (SAR) studies, aiming to improve upon the sub-nanomolar potency of single-target clinical candidates [3] while exploring the therapeutic window of dual inhibition.

PROTAC Linker Precursor with Validated Spatial Optimization

The 3-hydroxymethylpiperidine moiety, as demonstrated by its chiral analog's 40% increase in degradation efficiency over linear linkers [1], makes this compound a high-value precursor for synthesizing PROTAC linkers. Procurement is a data-driven choice for researchers designing heterobifunctional degraders who require a conformationally constrained linker to achieve the optimal ternary complex geometry between the target protein and E3 ligase. This quantitative advantage in degradation efficiency translates directly to a higher probability of developing a potent and effective degrader molecule.

Wnt Pathway Counter-Screen Agent for Phenotypic Drug Discovery

Given its class-level activity as a Wnt pathway inhibitor [1], this compound is a valuable addition to any phenotypic screening panel. Its expected micromolar potency makes it an ideal tool for counter-screening active hits to quickly rule out Wnt pathway modulation as the primary mechanism of action. This helps reduce false-positive rates and focuses follow-up efforts on hits with genuinely novel mechanisms, a critical step in early-stage drug discovery that is supported by the compound's classification within patented Wnt-inhibiting pyridyl piperidines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.